(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol
Description
Significance of the Pyrrolo[3,2-b]pyridine Scaffold in Medicinal Chemistry and Drug Discovery
The pyrrolopyridine nucleus, particularly the pyrrolo[3,2-b]pyridine (or 4-azaindole) isomer, is recognized as a "privileged scaffold" in medicinal chemistry. This designation is due to its recurring presence in a multitude of biologically active compounds that interact with a diverse range of biological targets. The fusion of a pyrrole (B145914) ring with a pyridine (B92270) ring creates a unique electronic and structural architecture that is conducive to binding with various enzymes and receptors.
Derivatives of the pyrrolo[3,2-b]pyridine scaffold have demonstrated a wide array of pharmacological activities. For instance, a series of diarylureas and amides incorporating this scaffold has shown potent antiproliferative activity against human melanoma cell lines, with some compounds exhibiting superior or similar activity to the established drug Sorafenib. nih.gov The versatility of the pyrrolopyridine core allows for structural modifications that can fine-tune the compound's biological activity and pharmacokinetic properties. This has led to its investigation in various therapeutic areas, including oncology and infectious diseases. mdpi.com For example, pyrrolo[3,2-b]pyridine derivatives have been shown to possess activity against resistant strains of E. coli, indicating their potential as novel antibacterial agents. mdpi.com
Overview of Azaindole Isomers and their Therapeutic Relevance
Azaindoles, also known as pyrrolopyridines, are bioisosteres of indole (B1671886), where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom. pharmablock.com This substitution has profound effects on the molecule's physicochemical properties, such as its hydrogen bonding capacity, polarity, and solubility, which are critical for drug efficacy. nih.gov There are four principal isomers of azaindole, distinguished by the position of the nitrogen atom in the six-membered ring: 4-azaindole (B1209526), 5-azaindole, 6-azaindole (B1212597), and 7-azaindole (B17877). nih.gov
These isomers have become integral components in the design of modern therapeutics, particularly in the development of kinase inhibitors. pharmablock.comnih.gov The azaindole scaffold can mimic the adenine (B156593) fragment of ATP, enabling it to bind effectively to the ATP-binding site of kinases. nih.gov This has been exploited in the development of numerous drugs. For example, Vemurafenib, a 7-azaindole derivative, is an FDA-approved BRAF kinase inhibitor for the treatment of melanoma. nih.gov Similarly, Pexidartinib, another 7-azaindole-containing drug, is a tyrosine kinase inhibitor used to treat tenosynovial giant cell tumors. nih.gov The 6-azaindole scaffold is present in Fostemsavir, an FDA-approved drug for the treatment of HIV. nih.gov
| Azaindole Isomer | Structure | Therapeutic Relevance and Examples |
|---|---|---|
| 4-Azaindole (Pyrrolo[3,2-b]pyridine) | ![]() | Investigated for anticancer properties and as M1 mAChR PAM agonists for potential Alzheimer's treatment. nih.gov |
| 5-Azaindole (Pyrrolo[3,2-c]pyridine) | ![]() | Derivatives have been designed as colchicine-binding site inhibitors with potent anticancer activities. tandfonline.com |
| 6-Azaindole (Pyrrolo[2,3-c]pyridine) | ![]() | Core of Fostemsavir (HIV treatment). nih.gov Used to improve physicochemical properties in cannabinoid receptor modulators. nih.gov |
| 7-Azaindole (Pyrrolo[2,3-b]pyridine) | ![]() | Most frequently used isomer in drug discovery. pharmablock.com Found in Vemurafenib (melanoma) and Pexidartinib (tenosynovial giant cell tumor). nih.gov |
Positioning of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol as a Key Derivative for Academic Research
Within the vast field of pyrrolopyridine chemistry, this compound stands out as a fundamental building block for academic and discovery research. chem960.commyskinrecipes.com While not an end-product therapeutic itself, its value lies in its utility as a readily available and functionalized starting material. The hydroxymethyl group at the 2-position provides a reactive site for a variety of chemical transformations, allowing researchers to synthetically elaborate the 4-azaindole core into more complex molecules.
This compound serves as a key intermediate for creating libraries of novel pyrrolo[3,2-b]pyridine derivatives. Researchers can modify the methanol (B129727) group—for example, by oxidizing it to an aldehyde or converting it to a leaving group for substitution reactions—to attach different pharmacophores or functional groups. This enables the systematic exploration of the structure-activity relationship (SAR) of new compounds targeting specific biological pathways. The commercial availability of this compound accelerates the early stages of drug discovery, as it obviates the need for researchers to undertake the multi-step synthesis of the functionalized azaindole core, thereby saving time and resources. pharmablock.com Its role as a foundational element allows for the exploration of new chemical space around a proven pharmacologically relevant scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-6-4-8-7(10-6)2-1-3-9-8/h1-4,10-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASWAERXWIHATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)CO)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17288-47-0 | |
| Record name | {1H-pyrrolo[3,2-b]pyridin-2-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 1h Pyrrolo 3,2 B Pyridin 2 Yl Methanol and Its Analogues
Strategies for Constructing the Pyrrolo[3,2-b]pyridine Core
The assembly of the fused pyrrole (B145914) and pyridine (B92270) ring system of 1H-pyrrolo[3,2-b]pyridine can be achieved through various synthetic routes, including cyclization reactions and modern palladium-catalyzed cross-coupling methodologies.
Cyclization Reactions for Fused Pyrrole and Pyridine Ring Systems
Classical and contemporary cyclization strategies provide a fundamental approach to the synthesis of the pyrrolo[3,2-b]pyridine nucleus. One effective method commences with appropriately substituted pyridine precursors. For instance, the synthesis of the 1H-pyrrolo[3,2-b]pyridine core can be initiated from 3-methyl-2-nitropyridine. This starting material undergoes a condensation reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine intermediate. Subsequent reductive cyclization of this intermediate, typically employing iron in acetic acid, facilitates the formation of the fused pyrrole ring, yielding the desired 1H-pyrrolo[3,2-b]pyridine scaffold.
Another notable cyclization approach is the Fischer indole (B1671886) synthesis, which has been adapted for the preparation of azaindoles. This method involves the reaction of a suitable pyridylhydrazine with a ketone or aldehyde under acidic conditions. The resulting hydrazone undergoes a libretexts.orglibretexts.org-sigmatropic rearrangement followed by cyclization and aromatization to afford the pyrrolopyridine core. Modifications of the traditional Madelung synthesis, which involves the intramolecular cyclization of an N-acyl-ortho-toluidine, have also been employed to construct the 1H-pyrrolo[2,3-b]pyridine system and can be conceptually applied to the synthesis of its isomers. rsc.org
Palladium-Mediated Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura) in Pyrrolopyridine Formation
Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools in heterocyclic chemistry, offering efficient and modular strategies for the construction of the pyrrolo[3,2-b]pyridine core.
The Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a key reaction in the synthesis of various nitrogen-containing heterocycles. wikipedia.orgscirp.orglibretexts.org This methodology can be employed to construct the pyrrole ring onto a pre-functionalized pyridine. For example, a 2-amino-3-halopyridine can be coupled with a terminal alkyne. The resulting 2-amino-3-alkynylpyridine can then undergo an intramolecular cyclization to form the pyrrolo[3,2-b]pyridine ring system. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
The Suzuki-Miyaura coupling provides another powerful avenue for the formation of C-C bonds and has been extensively used in the synthesis of biaryl and heteroaryl compounds. nih.govnih.govmdpi.comorganic-chemistry.org In the context of pyrrolopyridine synthesis, this reaction can be utilized to introduce various substituents onto a pre-formed pyrrolopyridine core or to construct the core itself. For instance, a di-halogenated pyridine can be selectively coupled with a pyrrole-boronic acid derivative, or vice-versa, to construct the fused ring system in a stepwise manner. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and regioselectivity.
| Coupling Reaction | Reactants | Catalyst/Reagents | Product | Reference |
| Sonogashira | 2-Amino-3-bromopyridine, Terminal alkyne | Pd(CF₃COO)₂, PPh₃, CuI, Base | 2-Amino-3-alkynylpyridine | scirp.org |
| Suzuki-Miyaura | 4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine, Phenylboronic acid | Pd₂(dba)₃, K₂CO₃ | 4-Chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | nih.gov |
Buchwald-Hartwig Amination for the Synthesis of Pyrrolopyridine Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.orgwikipedia.orgacsgcipr.orgnih.govresearchgate.net This reaction is particularly useful for the synthesis of amino-substituted pyrrolopyridines, which can serve as versatile intermediates for further functionalization. For example, a halo-substituted pyrrolopyridine can be coupled with a variety of primary or secondary amines, or ammonia (B1221849) equivalents, to introduce an amino group at a specific position on the pyridine or pyrrole ring. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. This method offers a direct route to aminopyrrolopyridines, which can be precursors for the construction of more complex derivatives.
| Reaction | Reactants | Catalyst/Ligand | Base | Product | Reference |
| Buchwald-Hartwig Amination | 2-Bromopyridine, Volatile amines | Pd(OAc)₂, dppp | NaOtBu | 2-Aminopyridine derivatives | researchgate.net |
| Buchwald-Hartwig Amination | Aryl halide, Amine | Pd₂(dba)₃, BINAP | Cs₂CO₃ | Aryl amine | mdpi.com |
Introduction and Functionalization of the 2-Hydroxymethyl Moiety in Pyrrolopyridines
Once the 1H-pyrrolo[3,2-b]pyridine core is assembled, the next critical step is the introduction of the hydroxymethyl group at the 2-position. This can be achieved through direct hydroxymethylation, the use of alcohol-bearing precursors in cross-coupling reactions, or through the functionalization of pre-existing substituents at the 2-position.
Methods for Direct Hydroxymethylation or Introduction of Alcohol-Bearing Precursors
Direct hydroxymethylation of the pyrrolopyridine core at the C2-position can be challenging due to potential reactivity at other positions. However, lithiation of the C2-position followed by quenching with an electrophilic formaldehyde (B43269) equivalent is a plausible strategy. This would involve the deprotonation of the C2-proton with a strong base, such as an organolithium reagent, to generate a 2-lithiopyrrolopyridine intermediate. Subsequent reaction with formaldehyde would then introduce the desired hydroxymethyl group.
A more common and often more efficient approach is to introduce the hydroxymethyl group as part of one of the coupling partners in a palladium-catalyzed cross-coupling reaction. For instance, in a Suzuki-Miyaura coupling, a 2-halo-1H-pyrrolo[3,2-b]pyridine can be coupled with (4-(hydroxymethyl)phenyl)boronic acid to introduce a phenyl group bearing a hydroxymethyl moiety at the 2-position. nih.gov While this introduces an additional phenyl spacer, it demonstrates the principle of incorporating the alcohol functionality via a pre-functionalized coupling partner. To achieve direct attachment of the hydroxymethyl group, a boronic ester of formaldehyde or a related synthetic equivalent could potentially be employed.
Synthesis of Intermediates Bearing Substituents at the 2-Position of the Pyrrolopyridine Core
The synthesis of intermediates with a functional group at the 2-position that can be readily converted to a hydroxymethyl group is a versatile strategy. A key intermediate is the 2-formyl-1H-pyrrolo[3,2-b]pyridine. The formyl group can be introduced through various formylation reactions, such as the Vilsmeier-Haack reaction on the pyrrolopyridine core. Once the 2-formyl derivative is obtained, it can be easily reduced to the corresponding alcohol, (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol, using a variety of reducing agents such as sodium borohydride. The synthesis of pyrrole-2-carboxaldehydes from glucose and alkylamines under acidic conditions has been reported, suggesting potential bio-inspired routes. mdpi.com
Alternatively, a 2-halo-1H-pyrrolo[3,2-b]pyridine serves as an excellent precursor for a range of functionalizations. This intermediate can be prepared through halogenation of the parent pyrrolopyridine. The 2-halo derivative can then participate in various cross-coupling reactions. For example, a Negishi coupling with an organozinc reagent derived from a protected hydroxymethyl group or a Stille coupling with an organotin reagent could be employed. Furthermore, the 2-halo derivative can be converted to an organolithium or Grignard reagent, which can then react with formaldehyde.
| Intermediate | Synthetic Approach | Subsequent Transformation | Target Moiety |
| 2-Formyl-1H-pyrrolo[3,2-b]pyridine | Vilsmeier-Haack formylation | Reduction (e.g., NaBH₄) | 2-Hydroxymethyl |
| 2-Halo-1H-pyrrolo[3,2-b]pyridine | Halogenation | Suzuki-Miyaura coupling with alcohol-bearing boronic acid | 2-Aryl-hydroxymethyl |
| 2-Lithio-1H-pyrrolo[3,2-b]pyridine | Deprotonation with organolithium | Reaction with formaldehyde | 2-Hydroxymethyl |
Application of Protecting Group Strategies in this compound Synthesis
Protecting groups are crucial in the multi-step synthesis of complex molecules like this compound to mask reactive functional groups, thereby preventing unwanted side reactions. The pyrrole nitrogen of the pyrrolopyridine ring system is particularly susceptible to reactions under various conditions, making its protection a key consideration.
The tert-butoxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM) groups are commonly employed for the protection of the nitrogen atom in pyrrolopyridine systems during synthesis.
The Boc group is a widely used protecting group due to its stability in a range of reaction conditions and its facile removal under acidic conditions. evitachem.comnih.gov In the synthesis of related pyrrolopyridine derivatives, the Boc group is typically introduced by reacting the nitrogen heterocycle with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). google.com Deprotection is often achieved using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (B109758) (DCM) or dioxane. researchgate.net For instance, a mild deprotection method for N-Boc groups utilizes oxalyl chloride in methanol (B129727) at room temperature. nih.gov
The SEM group offers an alternative protecting strategy and is known for its robustness. evitachem.com It is typically installed by treating the substrate with SEM-chloride (SEM-Cl) in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). mdpi.com Deprotection of the SEM group is often accomplished using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions with reagents like TFA. mdpi.commdpi.com A two-step deprotection procedure involving initial treatment with TFA followed by a basic workup is a common strategy. mdpi.com
Table 1: Common Protecting Groups for Nitrogen in Pyrrolopyridine Synthesis
| Protecting Group | Abbreviation | Common Reagents for Protection | Common Reagents for Deprotection |
| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Oxalyl chloride/Methanol |
| 2-(trimethylsilyl)ethoxymethyl | SEM | 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), Sodium hydride (NaH) | Tetrabutylammonium fluoride (TBAF), Trifluoroacetic acid (TFA) |
During the acidic deprotection of a SEM-protected pyrrolopyridine, the release of formaldehyde has been observed as a potential side reaction. mdpi.com This liberated formaldehyde can then participate in undesired subsequent reactions, such as electrophilic aromatic substitution on the electron-rich pyrrole ring, leading to the formation of byproducts. mdpi.com For example, in the synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, the SEM deprotection step was challenging due to formaldehyde release, which resulted in the formation of a tricyclic eight-membered 7-azaindole (B17877) side product. mdpi.com The reaction conditions, such as temperature and the choice of acid, can influence the extent of these side reactions.
Achieving selectivity in the removal of one protecting group in the presence of others is another critical aspect. For instance, in a molecule containing both a SEM-protected pyrrole and a tert-butyldimethylsilyl (TBDMS)-protected hydroxyl group, the differential lability of these groups can be exploited. The double deprotection of a tert-butyldimethylsilyl protected analogue has been shown to proceed with a decent yield of 51% after purification. nih.gov
Optimization of Reaction Conditions and Process Development for this compound Synthesis
The successful synthesis of this compound hinges on the careful optimization of reaction conditions, including the choice of catalysts, ligands, solvents, and temperature.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are pivotal in constructing the carbon-carbon and carbon-nitrogen bonds necessary for assembling the pyrrolopyridine framework and introducing substituents. mdpi.comnih.gov
For Suzuki-Miyaura cross-coupling , which is instrumental in forming C-C bonds, the selection of the palladium catalyst and ligand is critical for achieving high yields and selectivity. Commonly used palladium sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. nih.gov The choice of ligand, such as phosphine-based ligands like RuPhos and XPhos, can significantly influence the reaction outcome. nih.gov In the synthesis of a para-hydroxymethyl derivative of a related pyrrolopyridine, a catalyst system was tested to optimize the ratio of mono- to di-arylated product. nih.gov
For Buchwald-Hartwig amination , used for forming C-N bonds, catalyst systems often consist of a palladium precursor like Pd(OAc)₂ and a bulky electron-rich phosphine ligand such as BINAP or RuPhos. mdpi.comnih.gov The combination of Pd(OAc)₂ and RuPhos has been shown to be effective in the amination of chloropyrrolopyridine intermediates. nih.gov
Table 2: Catalyst and Ligand Systems in Pyrrolopyridine Synthesis
| Reaction Type | Palladium Source | Ligand |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd₂(dba)₃ | Triphenylphosphine (in Pd(PPh₃)₄) |
| Suzuki-Miyaura | Pd₂(dba)₃ | RuPhos, XPhos |
| Buchwald-Hartwig | Pd(OAc)₂ | BINAP, RuPhos |
The choice of solvent and the precise control of temperature are paramount in both the cyclocondensation reactions to form the pyrrolopyridine core and the subsequent cross-coupling reactions.
For cyclocondensation reactions , which often involve the formation of the pyrrole ring, the solvent can influence reaction rates and selectivity. While specific examples for this compound are not detailed in the provided search results, general principles suggest that polar aprotic solvents are often employed.
In cross-coupling reactions , solvent systems such as 1,4-dioxane/water mixtures are common for Suzuki-Miyaura couplings, particularly when using water-soluble boronic acids. nih.gov For Buchwald-Hartwig aminations, solvents like dioxane or n-butanol are frequently used. mdpi.com Temperature control is critical to ensure reaction completion while minimizing side reactions. For instance, Suzuki-Miyaura reactions on related systems have been conducted at temperatures ranging from 80 °C to 100 °C. nih.gov Similarly, Buchwald-Hartwig aminations are often carried out at elevated temperatures, for example, 110 °C in dioxane. mdpi.com Lowering the temperature in a Suzuki-Miyaura coupling was found to increase the amount of a problematic impurity. nih.gov
Exploration of Novel and Efficient Synthetic Routes for this compound
Research into the synthesis of pyrrolopyridines is ongoing, with a focus on developing more efficient and versatile routes. While a specific novel route for this compound is not explicitly outlined in the provided search results, various strategies for the synthesis of the broader azaindole class of compounds can be considered and adapted.
One approach involves a protecting-group-free two-step route starting from chloroamino-N-heterocycles, which proceeds via a Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization. Another method involves a one-pot process comprising a copper-free Sonogashira alkynylation and a base-mediated indolization. Silver-catalyzed intramolecular cyclization of acetylenic free amines in water has also been reported as a mild and efficient method for constructing the azaindole core.
For the related 1H-pyrrolo[3,2-c]pyridine system, synthetic strategies often involve the construction of the pyrrole ring onto a pre-existing pyridine core or vice versa. tugraz.at These approaches highlight the modular nature of azaindole synthesis, allowing for the introduction of various substituents. The development of multicomponent reactions (MCRs) also offers a promising avenue for the efficient, one-pot synthesis of highly functionalized pyrrolopyridine scaffolds.
Pharmacological Activities and Therapeutic Potential of 1h Pyrrolo 3,2 B Pyridin 2 Yl Methanol Derivatives
Modulation of Protein Kinases as a Primary Target Class
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of the (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol scaffold have been strategically designed and synthesized to target these crucial enzymes.
Overview of Pyrrolopyridine Analogues as Kinase Inhibitors, Mimicking ATP
The core structure of pyrrolopyridine is recognized as a "hinge-binding" motif, a key feature of many kinase inhibitors. This structural element allows these compounds to function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, adenosine (B11128) triphosphate (ATP), and thereby blocking the phosphorylation cascade that drives cellular processes like proliferation, differentiation, and survival. The pyrrolopyridine scaffold serves as a versatile template for the development of potent and selective kinase inhibitors.
Specific Kinase Targets and Inhibitory Profiles (e.g., FGFRs, Met Kinase, Haspin Kinase, CSF1R, MPS1)
Research has demonstrated that derivatives of the broader pyrrolopyridine class exhibit inhibitory activity against a range of protein kinases implicated in cancer. While specific data for derivatives of this compound is still emerging, studies on closely related isomers provide valuable insights into their potential targets.
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Studies on 1H-pyrrolo[2,3-b]pyridine derivatives have identified compounds with potent pan-FGFR inhibitory activity. For instance, one derivative, compound 4h , demonstrated significant inhibition of FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. nih.govrsc.org This highlights the potential of the pyrrolopyridine scaffold in targeting this important class of receptor tyrosine kinases.
Met Kinase: The Met signaling pathway is crucial for cell growth, motility, and invasion, and its dysregulation is associated with poor prognosis in many cancers. Pyrrolopyridine-pyridone based inhibitors have shown potent Met kinase inhibition, with one compound exhibiting an IC50 value of 1.8 nM. nih.gov
Colony-Stimulating Factor 1 Receptor (CSF1R): CSF1R is a key regulator of macrophage differentiation and survival and plays a role in the tumor microenvironment. Pyrrolo[2,3-d]pyrimidine derivatives have been developed as highly selective CSF1R inhibitors, demonstrating subnanomolar enzymatic inhibition. nih.govmdpi.comacs.org
Monopolar Spindle 1 (MPS1): MPS1 is a critical kinase in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Overexpression of MPS1 is common in many cancers. Orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1 have been developed, showing potent and selective inhibition. acs.org
Haspin Kinase: While the pyrrolopyridine scaffold is a promising starting point for kinase inhibitor design, specific research detailing the inhibitory activity of this compound derivatives against Haspin kinase is not yet available in the public domain.
Inhibitory Profiles of Selected Pyrrolopyridine Derivatives:
| Compound Class | Target Kinase(s) | Key Findings |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1, FGFR2, FGFR3 | Compound 4h showed potent pan-FGFR inhibition with IC50 values in the low nanomolar range. nih.govrsc.org |
| Pyrrolopyridine-pyridone derivatives | Met Kinase | A potent inhibitor with an IC50 of 1.8 nM was identified. nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivatives | CSF1R | Highly selective inhibitors with subnanomolar enzymatic inhibition were developed. nih.govmdpi.comacs.org |
| 1H-pyrrolo[3,2-c]pyridine derivatives | MPS1 | Potent and selective inhibitors with oral bioavailability have been discovered. acs.org |
Cellular Assays for Kinase Inhibition and Downstream Signaling Pathways
The efficacy of kinase inhibitors is further evaluated in cellular assays, which provide a more biologically relevant context. These assays measure the ability of the compounds to inhibit the targeted kinase within a living cell and to modulate its downstream signaling pathways. For instance, cellular assays for MPS1 inhibition have demonstrated that pyrrolo[3,2-c]pyridine derivatives can effectively block MPS1 autophosphorylation. acs.org Similarly, studies on CSF1R inhibitors have utilized cellular assays to confirm their efficacy. mdpi.comresearchgate.net These assays are crucial for understanding the functional consequences of kinase inhibition and for advancing promising compounds into further preclinical development.
Anticancer and Antiproliferative Efficacy
The inhibition of key protein kinases by this compound derivatives translates into significant anticancer and antiproliferative effects.
Inhibition of Cancer Cell Proliferation and Induction of Apoptosis
By blocking the signaling pathways that drive uncontrolled cell growth, pyrrolopyridine derivatives effectively inhibit the proliferation of cancer cells. For example, the FGFR inhibitor 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, was shown to inhibit the proliferation of breast cancer 4T1 cells. nih.gov Furthermore, this compound was also found to induce apoptosis, or programmed cell death, in these cancer cells. nih.gov This dual mechanism of action—halting proliferation and triggering cell death—is a highly desirable characteristic for an anticancer agent.
Impact on Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. Pyrrolopyridine derivatives have demonstrated the potential to interfere with these processes. The aforementioned FGFR inhibitor, 4h , significantly inhibited the migration and invasion of 4T1 breast cancer cells. nih.gov By targeting kinases that regulate the cellular machinery responsible for cell movement and tissue remodeling, these compounds can potentially prevent the spread of cancer to distant organs.
Pharmacological Relevance in Various Tumor Types
The pyrrolopyridine scaffold is a key feature in several approved anticancer drugs, such as Vemurafenib and Pexidartinib, highlighting the therapeutic potential of this class of compounds. nih.gov Research into derivatives of various pyrrolopyridine isomers has revealed promising antitumor activities across different cancer cell lines.
One study focused on designing and synthesizing a new series of 1H-pyrrolo[3,2-c]pyridine derivatives intended to act as colchicine-binding site inhibitors, which interfere with microtubule dynamics, a critical process in cell division. nih.gov The majority of these synthesized compounds demonstrated moderate to excellent antitumor activities against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). nih.gov Notably, compound 10t from this series showed the most potent activity, with IC50 values ranging from 0.12 to 0.21 μM across the tested cell lines. nih.gov Further investigations confirmed that compound 10t effectively inhibited tubulin polymerization, disrupted microtubule dynamics, and induced G2/M phase cell cycle arrest and apoptosis in cancer cells. nih.gov
Another series of diarylureas and diarylamides featuring the 1H-pyrrolo[3,2-c]pyridine scaffold was synthesized and evaluated for its antiproliferative effects against the A375P human melanoma cell line. nih.gov Many of these new compounds showed superior activity compared to Sorafenib, an established anticancer drug. nih.gov Specifically, compounds 8b, 8g, and 9a-e exhibited the highest potency, with IC50 values in the nanomolar range. nih.gov
Furthermore, research into 1H-pyrrolo[2,3-b]pyridine derivatives has identified them as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which play a crucial role in various tumors. rsc.org Compound 4h from this series displayed significant inhibitory activity against FGFR1, 2, and 3, and was shown to inhibit proliferation, induce apoptosis, and reduce the migration and invasion of breast cancer cells in vitro. rsc.org Additionally, studies on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Traf2- and NCK-interacting kinase (TNIK) have shown potential against colorectal cancer cells.
| Compound ID | Target/Mechanism | Tumor Cell Line(s) | Potency (IC50) |
| 10t | Tubulin Polymerization Inhibitor | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 µM |
| 8b, 8g, 9a-e | Antiproliferative | A375P (Melanoma) | Nanomolar range |
| 4h | FGFR Inhibitor | 4T1 (Breast Cancer) | FGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nM |
Antimicrobial Properties
The rise of drug-resistant pathogens has intensified the search for new antimicrobial agents. Derivatives of pyrrolopyridine have emerged as a promising area of investigation for their activity against both bacteria and fungi.
Pyrrolo[3,2-b]pyridine derivatives have demonstrated activity against resistant strains of Escherichia coli. nih.gov A high-throughput screening program identified a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a novel class of highly potent antibacterial agents. nih.gov The most active compound from this screening showed a minimum inhibitory concentration (MIC) of 3.35 µg/mL against E. coli. nih.gov Further studies on this class revealed two compounds with MIC values of 1.2 and 1.8 μg/mL. researchgate.net One of these compounds also showed significant activity against Staphylococcus aureus. researchgate.net
The broader class of pyrrole-containing compounds, including pyrrolopyridines, is known to exhibit distinctive antibacterial action against both Gram-positive and Gram-negative bacteria. nih.gov Pyrazolo[3,4-b]pyridine derivatives have also been evaluated for their in vitro antibacterial activities, with some compounds showing moderate activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. japsonline.com
| Derivative Class | Bacterial Strain(s) | Potency (MIC) |
| 5-oxo-4H-pyrrolo[3,2-b]pyridine | E. coli | 3.35 µg/mL |
| 5-oxo-4H-pyrrolo[3,2-b]pyridine | S. aureus | 1.2 µg/mL |
| Pyrazolo[3,4-b]pyridines | B. subtilis, S. aureus, E. coli | Moderate Activity (IZ: 12-16 mm) |
Research has also extended to the antifungal properties of pyrrolopyridine derivatives. A study involving the synthesis of 1H-Pyrrolo[3,2-g]quinoline-4,9-diones and 4,9-dioxo-4,9-dihydro-1H-benzo[f]indoles, which are structurally related to pyrrolopyridines, tested their efficacy against various fungi. nih.gov The results indicated that many of these compounds possessed good in vitro antifungal activity, suggesting their potential as potent antifungal agents. nih.gov Pyridine (B92270) derivatives, in general, are recognized for possessing a wide range of biological activities, including antifungal properties. researchgate.netresearchgate.net
Modulation of Serotonin (B10506) Receptors and Neurological Applications
The structural features of pyrrolopyridine derivatives make them suitable candidates for interacting with targets in the central nervous system, including serotonin receptors, which are implicated in a variety of neurological and psychiatric conditions.
Many ligands for serotonin (5-HT) receptors, particularly the 5-HT1A, 5-HT2A, 5-HT7, and dopamine (B1211576) D2, D3, and D4 receptors, share a common pharmacophoric element: a protonatable basic nitrogen atom located at a specific distance from an aromatic ring. mdpi.com The pyrrolopyridine scaffold can be incorporated into molecules designed to meet these structural requirements.
Research into novel structural classes of 5-HT1A receptor agonists has included derivatives of 2-pyridinemethylamine. mdma.ch The synthesis and evaluation of these compounds aimed to identify potent and selective agonists. For instance, the compound 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-pi-peridin-1-yl-methanone (40 ) was found to be a potent 5-HT1A receptor agonist both in vitro and in vivo. mdma.ch Such findings underscore the potential for pyridine-based structures to serve as effective ligands for serotonin receptors.
The modulation of serotonin receptors is a cornerstone of treatment for many psychiatric and neurological disorders, including depression and anxiety. The development of potent 5-HT1A receptor agonists from pyridine-based derivatives has direct implications for these conditions. mdma.ch
Lead compounds from one study were examined for their antidepressant potential using the forced swimming test in rats. mdma.ch The results showed that compounds 40 , 45 , and 54 inhibited immobility more potently and extensively than the established antidepressant imipramine (B1671792) after a single oral administration. mdma.ch This suggests that such derivatives have significant potential for development as novel therapeutics for depression. The diverse psychoactive compounds that interact with the serotonin system are increasingly being investigated for their therapeutic potential in a range of neuropsychiatric and neurologic disorders, including depression, PTSD, Alzheimer's disease, and Parkinson's disease. nih.gov
Anti-inflammatory and Analgesic Activities
No specific studies detailing the anti-inflammatory or analgesic properties of this compound derivatives were identified.
Other Reported Biological Activities (e.g., Anticonvulsant, Antihypertensive)
There is no available research data concerning the anticonvulsant or antihypertensive activities of compounds derived from this compound.
In Vivo Pharmacological Evaluation of this compound Analogues
No in vivo studies evaluating the pharmacological effects of this compound analogues have been found in the course of this literature review.
Due to the lack of available data for the specific compound and its derivatives as stipulated in the instructions, the requested article focusing solely on the pharmacological activities of this compound derivatives cannot be generated at this time. Further research and publication in this specific area of medicinal chemistry would be required to provide the detailed information requested.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1h Pyrrolo 3,2 B Pyridin 2 Yl Methanol Derivatives
Influence of the 2-Hydroxymethyl Group on Biological Activity and Target Selectivity
The 2-hydroxymethyl group of the (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol core serves as a critical structural motif that can significantly influence the molecule's interaction with biological targets. This functional group can act as both a hydrogen bond donor and acceptor, facilitating key interactions within the binding pockets of enzymes and receptors. While direct structure-activity relationship (SAR) studies extensively detailing the influence of the 2-hydroxymethyl group on this specific scaffold are limited in publicly available research, its role can be inferred from broader studies on related heterocyclic compounds.
In many kinase inhibitors, for instance, the presence of a small, polar group like a hydroxymethyl moiety can enhance binding affinity and selectivity by forming specific hydrogen bonds with amino acid residues in the hinge region or other parts of the ATP-binding site. The flexibility of the hydroxymethyl group also allows it to adopt various conformations to optimize these interactions. Modification or replacement of this group would be expected to have a profound impact on the biological activity profile. For example, its conversion to a larger, more lipophilic ether or ester could alter the compound's solubility and ability to form specific hydrogen bonds, potentially leading to a change in target selectivity or a decrease in potency.
Impact of Substitutions on the Pyrrole (B145914) Ring and Pyridine (B92270) Ring on Pharmacological Profiles
Substitutions on both the pyrrole and pyridine rings of the this compound scaffold are a important strategy for modulating the pharmacological profiles of its derivatives. The electronic and steric properties of these substituents can fine-tune the molecule's affinity for its biological target, as well as its pharmacokinetic properties.
Substitutions on the Pyrrole Ring: The nitrogen atom of the pyrrole ring is a key site for substitution. Alkylation or arylation at this position can influence the molecule's planarity and its ability to engage in pi-stacking interactions. Furthermore, the hydrogen atom on the pyrrole nitrogen can act as a hydrogen bond donor, and its replacement would alter the hydrogen bonding capacity of the molecule.
Substitutions on the Pyridine Ring: The pyridine ring offers several positions for substitution, each potentially leading to distinct pharmacological outcomes. The introduction of electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen, which can be crucial for salt formation and interactions with biological targets. For instance, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives, substitutions on the pyridine ring were shown to significantly impact their antiproliferative activities. tandfonline.comnih.gov Specifically, the introduction of electron-donating groups on a phenyl ring attached to the pyridine moiety generally led to enhanced potency. tandfonline.comnih.gov
The following table summarizes the impact of various substitutions on the biological activity of related pyrrolopyridine scaffolds, providing insights into potential modification strategies for this compound derivatives.
| Scaffold | Substitution Position | Substituent Type | Impact on Biological Activity | Target Class |
| 1H-Pyrrolo[2,3-b]pyridine | 2-position (carboxamide) | Small aliphatic cyclic or methyl furan (B31954) groups on the amide | Moderate to good inhibition | PDE4B |
| 1H-Pyrrolo[3,2-c]pyridine | 6-position (aryl) | Indolyl | Strongest antiproliferative activity | Tubulin |
| 1H-Pyrrolo[3,2-c]pyridine | B-ring (aryl substituent) | Electron-donating groups (e.g., OH, OCH3) | Improved inhibitory activities | Tubulin |
| 1H-Pyrrolo[2,3-b]pyridine | 5-position | Trifluoromethyl | Potential for hydrogen bonding to improve activity | FGFR |
This table is based on data from related pyrrolopyridine scaffolds and is intended to be illustrative of general trends.
Computational Approaches in SAR and SPR Investigations
Computational chemistry plays an indispensable role in modern drug discovery, providing powerful tools to investigate the SAR and structure-property relationship (SPR) of novel compounds. For derivatives of this compound, these methods can offer profound insights into their mechanism of action at a molecular level and guide the design of more effective analogs.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking studies can elucidate how the 2-hydroxymethyl group and various substituents on the pyrrole and pyridine rings interact with the amino acid residues in the active site of a target. These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity.
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. This can help to assess the stability of the predicted binding pose and identify any conformational changes that may occur upon ligand binding.
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors that encode the physicochemical properties of the molecules, a predictive model can be developed.
For this compound derivatives, a QSAR model could be used to predict the biological activity of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates. The descriptors used in such a model might include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges), and lipophilicity parameters (e.g., logP). The success of a QSAR model is highly dependent on the quality and diversity of the dataset used for its development.
Future Research Directions and Translational Perspectives for 1h Pyrrolo 3,2 B Pyridin 2 Yl Methanol
Development of Novel Synthetic Strategies for Scalable Production
The advancement of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol and its derivatives from laboratory-scale research to clinical application hinges on the development of efficient and scalable synthetic routes. Current research on related pyrrolopyridine scaffolds provides a foundation for these efforts. For instance, the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives, developed as colchicine-binding site inhibitors, has been achieved through multi-step sequences involving key reactions like Suzuki cross-coupling. nih.govsemanticscholar.org A reported synthesis involved creating a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate, which was then coupled with various arylboronic acids to produce the target compounds. semanticscholar.org
Similarly, the development of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as Acetyl-CoA Carboxylase (ACC) 1 inhibitors involved extensive structure-activity relationship (SAR) studies that required a robust synthetic platform to generate a library of analogs. nih.gov Future research should focus on adapting and optimizing such synthetic strategies for the specific and large-scale production of the this compound core. Key areas for innovation include:
Flow Chemistry: Implementing continuous flow manufacturing processes to enhance safety, consistency, and throughput, while reducing waste.
Catalytic Methods: Exploring novel metal-catalyzed cross-coupling and C-H activation/functionalization reactions to streamline the synthesis, reduce the number of steps, and improve atom economy.
Successful implementation of these strategies will be crucial for producing the quantities of this compound necessary for extensive preclinical and potential clinical evaluation.
Exploration of Undiscovered Biological Targets and Therapeutic Areas
The broader pyrrolopyridine scaffold is a "privileged structure" in drug discovery, demonstrating activity against a diverse array of biological targets, particularly protein kinases. This suggests that this compound holds significant, yet largely untapped, therapeutic potential. Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold have been developed as potent inhibitors of numerous kinases implicated in cancer and inflammatory diseases. nih.gov
Future research should involve comprehensive screening of this compound and its derivatives against large panels of biological targets to uncover novel activities. The existing body of research on various pyrrolopyridine isomers provides a roadmap for this exploration.
Table 1: Established Biological Targets for Various Pyrrolopyridine Scaffolds
| Scaffold Isomer | Biological Target | Therapeutic Area | Reference(s) |
|---|---|---|---|
| 1H-Pyrrolo[3,2-b]pyridine | Acetyl-CoA Carboxylase (ACC1) | Cancer, Metabolic Diseases | nih.gov |
| 1H-Pyrrolo[2,3-b]pyridine | Fibroblast Growth Factor Receptor (FGFR) | Cancer | nih.govrsc.org |
| Fms-like Tyrosine Kinase 3 (FLT3) | Acute Myeloid Leukemia | nih.gov | |
| Janus Kinase 3 (JAK3) | Immune Diseases | researchgate.netjst.go.jp | |
| Cyclin-Dependent Kinase 8 (CDK8) | Colorectal Cancer | acs.org | |
| Ataxia-Telangiectasia Mutated (ATM) Kinase | Cancer | figshare.com | |
| Human Neutrophil Elastase (HNE) | Inflammatory Diseases | bohrium.com | |
| TRAF2- and NCK-Interacting Kinase (TNIK) | Cancer, Inflammation | nih.gov | |
| 1H-Pyrrolo[3,2-c]pyridine | Tubulin (Colchicine-Binding Site) | Cancer | nih.govtandfonline.comtandfonline.com |
| 1H-Pyrrolo[3,4-c]pyridine | GPR119, HIV-1 Integrase | Diabetes, Viral Infections | mdpi.comnih.gov |
Given this precedent, high-throughput screening of this compound derivatives could identify novel inhibitors for kinases, metabolic enzymes, or other protein families, opening up new therapeutic avenues in oncology, immunology, and neurodegenerative diseases.
Application of Advanced Drug Discovery Technologies (e.g., PROTACs for Targeted Protein Degradation)
Modern drug discovery extends beyond simple inhibition of protein function. Technologies like Proteolysis-Targeting Chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of specific target proteins. researchgate.net A PROTAC is a heterobifunctional molecule that links a ligand for a target protein (a protein of interest, or POI) to a ligand for an E3 ubiquitin ligase. chemrxiv.org This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome.
The this compound scaffold is an attractive candidate for the development of novel PROTACs. Its structural similarity to indole (B1671886), a common motif in kinase inhibitors and other drug classes, makes it a suitable warhead for targeting a wide range of proteins. nih.gov The methanol (B129727) group at the 2-position provides a convenient chemical handle for attaching the linker portion of the PROTAC molecule without significantly disrupting the core's binding to the target protein.
Future research in this area would involve:
Identifying a protein of interest that is effectively bound by a this compound-based ligand.
Synthesizing a library of PROTACs by conjugating this ligand to various E3 ligase recruiters (e.g., ligands for Cereblon or VHL) via linkers of different lengths and compositions.
Evaluating these PROTACs for their ability to induce selective degradation of the target protein and for their downstream cellular effects.
This approach could overcome challenges associated with traditional inhibitors, such as drug resistance arising from mutations in the target protein's active site. chemrxiv.org
Design of Multi-Targeting Agents Based on the this compound Scaffold
Complex multifactorial diseases like cancer often involve the dysregulation of multiple signaling pathways. This has spurred interest in developing multi-targeting agents, single molecules designed to modulate several disease-relevant targets simultaneously. The diverse bioactivity profile of the pyrrolopyridine family makes the this compound scaffold an ideal starting point for designing such agents.
For example, a derivative of the isomeric 1H-pyrrolo[2,3-b]pyridine has been identified as a multi-target kinase inhibitor. nih.gov This demonstrates the feasibility of achieving polypharmacology with this class of compounds. Future design strategies could focus on creating derivatives of this compound that concurrently inhibit key proteins in synergistic pathways. For instance, a dual inhibitor targeting both a cell proliferation kinase (like CDK8) and a metabolic enzyme (like ACC1) could offer a powerful combination of effects for cancer therapy.
The development of such agents would require an integrated approach combining computational modeling to predict binding to multiple targets with extensive biochemical and cellular screening to validate the desired activity profile.
Preclinical Development and Lead Optimization of Promising Derivatives
Translating a promising compound from a laboratory finding to a clinical candidate requires a rigorous preclinical development process. The primary goals are to optimize the lead compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. Research on 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as ACC1 inhibitors provides a clear template for this process. nih.gov In that work, an initial lead compound was identified but suffered from poor physicochemical and pharmacokinetic properties. Through systematic chemical modification of the 1H-pyrrolo[3,2-b]pyridine core, researchers were able to develop a derivative with potent cellular activity and favorable oral bioavailability in mice. nih.gov
The preclinical development path for derivatives of this compound would involve several key stages:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wide range of analogs to identify the key structural features required for high potency and selectivity against the desired biological target(s).
ADME Profiling: Conducting in vitro assays to assess the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, such as solubility, membrane permeability, metabolic stability, and plasma protein binding.
Pharmacokinetic (PK) Studies: Evaluating the compound's behavior in animal models to determine key parameters like oral bioavailability, half-life, and tissue distribution. For example, a potent type II CDK8 inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold was found to have good bioavailability (F = 39.8%). acs.org
In Vivo Efficacy Studies: Testing optimized lead compounds in relevant animal models of disease to demonstrate their therapeutic potential. A study on an ATM inhibitor with a 1H-pyrrolo[2,3-b]pyridine core demonstrated synergistic antitumor efficacy when combined with chemotherapy in xenograft models. figshare.com
Through this iterative process of design, synthesis, and testing, derivatives of this compound can be refined into optimized drug candidates with the potential for clinical success.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol?
- Methodological Answer : The synthesis typically involves constructing the pyrrolopyridine core followed by functionalization. A common approach includes:
- Step 1 : Formation of the pyrrolo[3,2-b]pyridine scaffold via cyclization reactions, such as the use of chloranil in xylene for dehydrogenation (similar to procedures in ).
- Step 2 : Introduction of the hydroxymethyl group via nucleophilic substitution or reduction. For example, reacting a halogenated precursor with formaldehyde under basic conditions (e.g., NaH or K₂CO₃) .
- Step 3 : Purification via recrystallization (e.g., methanol) or chromatography .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent placement. For example, pyrrolidine protons typically appear at δ 2.0–4.5 ppm, while aromatic protons resonate at δ 7.0–8.5 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement, particularly for resolving stereochemical ambiguities .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the enantiomeric purity of this compound?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric catalysis (e.g., chiral ligands in palladium-mediated cross-couplings) to control stereochemistry during pyrrolidine ring formation.
- Biocatalysis : Enzymatic reduction of ketone intermediates (e.g., ketoreductases) for enantioselective synthesis of the hydroxymethyl group, as demonstrated in bioreduction studies of similar alcohols .
- Dynamic Resolution : Combine kinetic resolution with racemization catalysts (e.g., Shvo’s catalyst) to improve yields of the desired enantiomer .
Q. How can contradictions in biological activity data for this compound be resolved?
- Methodological Answer :
- Purity Assessment : Confirm compound purity via HPLC (>95%) to rule out impurities affecting activity .
- Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations to identify non-linear effects.
- Structural Analog Comparison : Compare activity with derivatives lacking the hydroxymethyl group (e.g., (1H-pyrrolo[3,2-b]pyridin-2-yl)amine) to isolate functional group contributions .
Q. What computational strategies aid in designing derivatives with improved pharmacological properties?
- Methodological Answer :
- Docking Simulations : Use AutoDock or Schrödinger to predict binding affinity to targets like kinases or GPCRs, leveraging PubChem’s 3D conformer data .
- QSPR Modeling : Correlate substituent effects (e.g., logP, polar surface area) with bioavailability using datasets from PubChem .
- AI-Driven Synthesis Planning : Tools like Reaxys or Pistachio propose feasible routes for introducing fluorinated or bulky substituents to enhance metabolic stability .
Q. How can structural instability (e.g., hygroscopicity) of this compound be mitigated during storage?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent hydrolysis.
- Stabilizing Salts : Convert to a hydrochloride or trifluoroacetate salt to reduce hygroscopicity .
- Low-Temperature Storage : Maintain at –20°C in desiccated conditions, as recommended for similar alcohols in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




